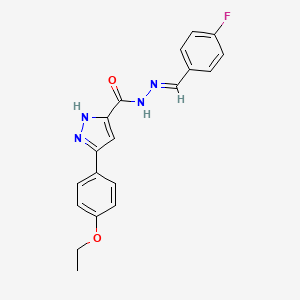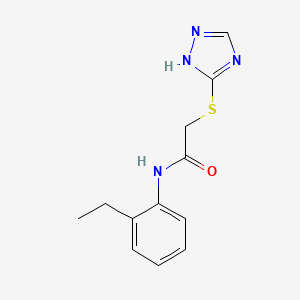![molecular formula C22H25FN2O2 B5565230 (1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)
(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane" is related to a class of chemicals involved in various chemical transformations and studies on sigma receptor affinity and cytotoxicity. These compounds, including diazabicyclo[3.2.2]nonane derivatives, are explored for their unique structural and chemical characteristics (Holl et al., 2009).
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives involves several steps, including cyclization and debenzylation processes. These methods provide insights into the formation of complex bicyclic structures and their variations (Geiger et al., 2007).
Molecular Structure Analysis
Studies on the molecular structure of diazabicyclo[3.2.2]nonane derivatives reveal that they typically exist in specific conformations, such as the boat-chair form, which influences their chemical behavior and interaction with biological targets (Bogdanov et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be attributed to their complex bicyclic structure, which participates in various chemical reactions. Their reactivity is further influenced by the presence of different substituents and functional groups (Hsueh & Chang, 2022).
Physical Properties Analysis
The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility and melting points, are crucial for their application in various fields. These properties depend largely on their molecular structure and the nature of substituents (Nikit-skaya et al., 1970).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are significant for understanding the potential applications and reactivity patterns of these compounds (Sakthivel & Jeyaraman, 2010).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : A study by Geiger et al. (2007) describes the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, leading to compounds with high σ1 receptor affinity. The research highlights the cell growth inhibition of these compounds against five human tumor cell lines, notably the small cell lung cancer cell line A-427. This indicates a potential targeted therapy application, as the compounds completely stopped cell growth at a 20 μM concentration, with IC50-values comparable to antitumor drugs cisplatin and oxaliplatin. The binding assays showed considerable expression of sigma1 and sigma2 receptors in the investigated tumor cell lines, suggesting a mechanism for the observed cytotoxic effects (Geiger et al., 2007).
Influence of Aromatic Residue on σ Receptor Affinity and Cytotoxicity : Further exploration by Holl et al. (2009) into 6,8-diazabicyclo[3.2.2]nonane derivatives revealed the impact of the second aromatic residue on sigma receptor affinity and cytotoxicity. The study synthesized a series of derivatives and assessed their growth inhibition against human tumor cell lines, finding select compounds to exhibit significant cytotoxic potency against the small cell lung cancer cell line A-427. This research suggests that the structural features of these compounds, particularly the presence and positioning of aromatic residues, play a crucial role in their interaction with sigma receptors and their subsequent antitumor activity (Holl et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-24-12-17-8-9-20(14-24)25(13-17)22(26)18-5-3-7-21(11-18)27-15-16-4-2-6-19(23)10-16/h2-7,10-11,17,20H,8-9,12-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHHCXOPLAHKT-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)
![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)
![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)
![4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine](/img/structure/B5565220.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)
![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)
![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)